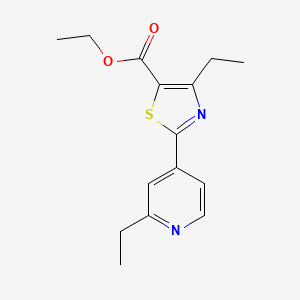

Ethyl 4-ethyl-2-(2-ethylpyridin-4-yl)-1,3-thiazole-5-carboxylate

Description

Ethyl 4-ethyl-2-(2-ethylpyridin-4-yl)-1,3-thiazole-5-carboxylate is a thiazole-based heterocyclic compound featuring a pyridine substituent at position 2 and an ethyl group at position 4 of the thiazole ring. The ethyl ester at position 5 enhances its solubility and serves as a reactive handle for further derivatization. This compound is structurally distinct due to its dual ethyl substitutions on both the thiazole and pyridine rings, which influence its electronic, steric, and physicochemical properties.

Properties

CAS No. |

864684-99-1 |

|---|---|

Molecular Formula |

C15H18N2O2S |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

ethyl 4-ethyl-2-(2-ethylpyridin-4-yl)-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C15H18N2O2S/c1-4-11-9-10(7-8-16-11)14-17-12(5-2)13(20-14)15(18)19-6-3/h7-9H,4-6H2,1-3H3 |

InChI Key |

DWFGNGHARYGNQY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC=CC(=C1)C2=NC(=C(S2)C(=O)OCC)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-ethyl-2-(2-ethylpyridin-4-yl)-1,3-thiazole-5-carboxylate typically involves the formation of the thiazole ring through cyclization reactions. One common method involves the reaction of α-haloketones with thioamides under basic conditions. The reaction proceeds through nucleophilic substitution followed by cyclization to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-ethyl-2-(2-ethylpyridin-4-yl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

Ethyl 4-ethyl-2-(2-ethylpyridin-4-yl)-1,3-thiazole-5-carboxylate has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of the thiazole ring.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

Industry: It is used in the synthesis of dyes, biocides, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of Ethyl 4-ethyl-2-(2-ethylpyridin-4-yl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Key Comparative Data

Biological Activity

Ethyl 4-ethyl-2-(2-ethylpyridin-4-yl)-1,3-thiazole-5-carboxylate (CAS Number: 864684-99-1) is a thiazole derivative with significant potential in various biological applications. Its molecular formula is , and it has a molecular weight of 290.381 g/mol. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Properties

Recent studies have indicated that thiazole derivatives exhibit notable antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains. The compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in developing new antibiotics.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory capabilities of thiazole derivatives. This compound showed promising results in inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. These findings indicate that the compound could be useful in treating inflammatory diseases.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies revealed that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins. This suggests a mechanism where the compound can selectively target cancer cells while sparing normal cells.

The biological activity of this compound is believed to be mediated through multiple pathways:

- Inhibition of Enzymes : The compound may inhibit key enzymes involved in inflammation and cancer progression.

- Modulation of Signaling Pathways : It might interfere with signaling pathways such as NF-kB and MAPK that are crucial for cell survival and proliferation.

- Interaction with DNA : Preliminary studies suggest that the compound could bind to DNA, disrupting replication in cancer cells.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating strong antimicrobial activity.

Study 2: Anti-inflammatory Activity

A study published in Journal of Medicinal Chemistry assessed the anti-inflammatory effects of the compound using a murine model of inflammation. The results showed a significant reduction in paw edema compared to the control group, with a p-value < 0.05, indicating statistical significance.

Study 3: Anticancer Potential

In vitro assays on human breast cancer cell lines (MCF7) revealed that treatment with ethyl 4-ethyl-2-(2-ethylpyridin-4-y)-1,3-thiazole-5-carboxylate resulted in a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM after 48 hours.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C15H18N2O2S |

| Molecular Weight | 290.381 g/mol |

| CAS Number | 864684-99-1 |

| Antimicrobial MIC | 32 µg/mL |

| Anti-inflammatory Edema Reduction | Significant (p < 0.05) |

| Anticancer IC50 | ~25 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.